{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride
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Overview
Description
{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride: is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylmethyl dimethylamine hydrochloride is a compound that has been recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
The mode of action of Imidazo[1,2-a]pyridin-3-ylmethyl dimethylamine hydrochloride involves its interaction with its targets, leading to changes in the target’s functionIt is known that the compound’s interaction with its targets involves hydrogen-bonding and steric interactions .
Biochemical Pathways
For instance, some compounds have been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Result of Action
Compounds with similar structures have shown inhibitory activity against multiple cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride typically involves the following steps:
Condensation Reaction: : The starting materials, such as imidazo[1,2-a]pyridine and dimethylamine, undergo a condensation reaction to form the intermediate compound.
Reduction: : The intermediate compound is then reduced to form the desired product.
Hydrochloride Formation: : The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis to create more complex molecules.
Biology: : The compound has been studied for its potential biological activity, including antimicrobial and antitubercular properties[_{{{CITATION{{{_4{Recent developments of imidazo 1,2- - RSC Publishing.
Medicine: : It is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: : The compound's unique properties make it useful in material science and other industrial applications.
Comparison with Similar Compounds
{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride is similar to other imidazo[1,2-a]pyridine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Imidazo[1,2-a]pyridine: : A core structure that forms the basis of many derivatives.
Imidazo[1,2-a]pyridine-3-carboxylic acid: : A related compound with a carboxylic acid functional group.
Imidazo[1,2-a]pyridine-3-ylmethanol: : A derivative with a hydroxyl group.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-yl-N,N-dimethylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-12(2)8-9-7-11-10-5-3-4-6-13(9)10;/h3-7H,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIYYDNYQINPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C2N1C=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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